methyl 2-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate
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Overview
Description
Methyl 2-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate is a heterocyclic compound that belongs to the class of pyrrolopyridines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate typically involves the iodination of a pyrrolopyridine precursor. One common method involves the reaction of 1H-pyrrolo[2,3-b]pyridine with iodine in the presence of a suitable oxidizing agent. The carboxylate group is then introduced through esterification with methanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the iodination and esterification steps .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridines, while coupling reactions can produce biaryl or alkyne-linked derivatives .
Scientific Research Applications
Methyl 2-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of kinase inhibitors and other therapeutic agents targeting cancer and other diseases.
Biological Studies: The compound is used in the study of biological pathways and mechanisms, particularly those involving kinase signaling.
Chemical Biology: It is employed in the development of chemical probes for investigating protein functions and interactions.
Industrial Applications: The compound is used in the synthesis of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of methyl 2-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream substrates. This inhibition can lead to the modulation of various cellular processes, including cell proliferation, apoptosis, and migration .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: A parent compound with similar structural features but lacking the iodine and carboxylate groups.
Methyl 2-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate: A brominated analog with similar reactivity but different electronic properties.
Methyl 2-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate: A chlorinated analog with distinct reactivity and applications.
Uniqueness
Methyl 2-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate is unique due to the presence of the iodine atom, which imparts specific reactivity and electronic properties. This makes it particularly useful in coupling reactions and as a precursor for the synthesis of complex molecules .
Properties
IUPAC Name |
methyl 2-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2O2/c1-14-9(13)6-3-2-5-4-7(10)12-8(5)11-6/h2-4H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZOHLIPDFHXTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)C=C(N2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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